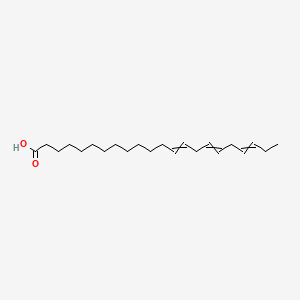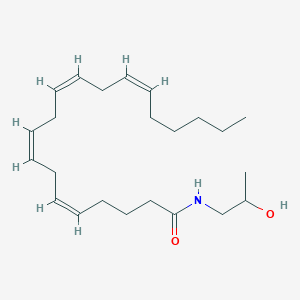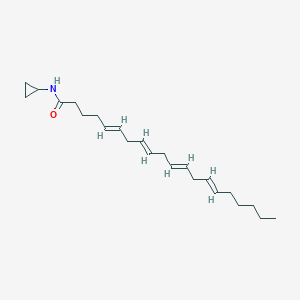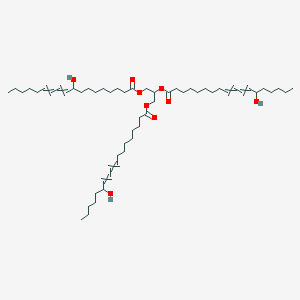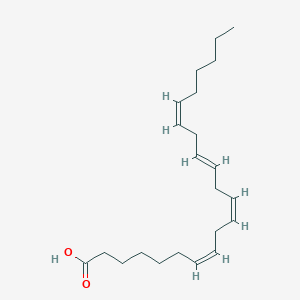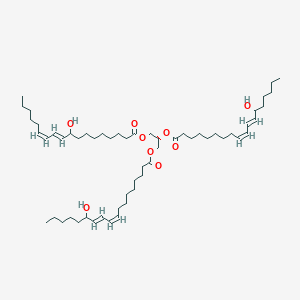
(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide is a synthetic compound characterized by its unique structure, which includes a cyclopropyl group attached to a long-chain polyunsaturated amide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fatty acids or their derivatives.
Formation of the Amide Bond: The fatty acid derivative is reacted with cyclopropylamine under conditions that promote amide bond formation. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
Automated Synthesis: Utilizing automated synthesizers can enhance reproducibility and reduce human error.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize the ecological impact of the synthesis.
化学反应分析
Types of Reactions
(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols or other oxidized products.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated amides.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted cyclopropyl derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Polymer Science: It can be incorporated into polymer backbones to impart unique mechanical and thermal properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Signal Transduction: It can modulate signaling pathways in cells, influencing various biological processes.
Medicine
Anti-inflammatory Agents: Due to its structural similarity to fatty acid derivatives, it may exhibit anti-inflammatory properties.
Cancer Therapy: The compound could be explored for its potential to inhibit cancer cell proliferation.
Industry
Material Science: It can be used in the development of advanced materials with specific properties, such as enhanced durability or flexibility.
Agriculture: The compound may serve as a precursor for agrochemicals that protect crops from pests and diseases.
作用机制
The mechanism by which (5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It can influence pathways related to inflammation, cell proliferation, and apoptosis by modulating the activity of key signaling molecules.
相似化合物的比较
Similar Compounds
(5Z,8E,11Z,14Z)-Icosapentaenoic Acid: A polyunsaturated fatty acid with anti-inflammatory properties.
(5Z,8E,11Z,14Z)-Eicosapentaenoic Acid Ethyl Ester: An ethyl ester derivative used in dietary supplements for its cardiovascular benefits.
Uniqueness
Structural Features: The presence of a cyclopropyl group distinguishes (5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide from other similar compounds, potentially enhancing its stability and reactivity.
Biological Activity: The unique structure may confer distinct biological activities, making it a valuable compound for research and development in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
属性
分子式 |
C23H37NO |
|---|---|
分子量 |
343.5 g/mol |
IUPAC 名称 |
(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12+,16-15- |
InChI 键 |
GLGAUBPACOBAMV-AVHBIOJASA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\C/C=C/C/C=C\CCCC(=O)NC1CC1 |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


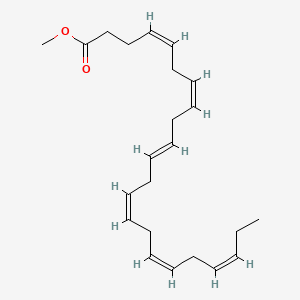
![(8S,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767300.png)

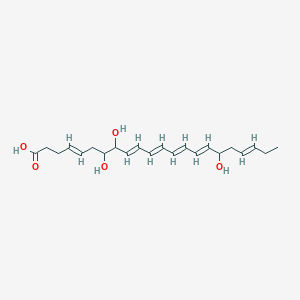
![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)
